molecular formula C20H15N5O3S B4751178 N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE

N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B4751178
M. Wt: 405.4 g/mol
InChI Key: XPUWCGVMRXZJQQ-UHFFFAOYSA-N
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Description

N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a xanthene core and a pyrazinylcarbonyl group. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of xanthene-9-carboxylic acid with a hydrazine derivative, followed by the introduction of the pyrazinylcarbonyl group through a condensation reaction. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazinylcarbonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N9-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The pyrazinylcarbonyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the xanthene core can interact with cellular membranes, potentially disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Pyrazinylcarbonyl)phenylalanine: This compound shares the pyrazinylcarbonyl group but has a different core structure.

    N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide: Similar xanthene core but with a nitro-pyridinyl group instead of the pyrazinylcarbonyl group.

Uniqueness

N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(pyrazine-2-carbonylamino)carbamothioyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c26-18(14-11-21-9-10-22-14)24-25-20(29)23-19(27)17-12-5-1-3-7-15(12)28-16-8-4-2-6-13(16)17/h1-11,17H,(H,24,26)(H2,23,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUWCGVMRXZJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC(=S)NNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE
Reactant of Route 2
N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE
Reactant of Route 3
N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE
Reactant of Route 4
N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE
Reactant of Route 5
N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE
Reactant of Route 6
N~9~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-9H-XANTHENE-9-CARBOXAMIDE

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